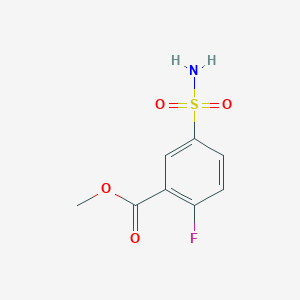

Methyl 2-fluoro-5-sulfamoylbenzoate

Description

Overview of Sulfonamide and Sulfamoyl Structural Motifs in Bioactive Compounds

The sulfonamide functional group (R-SO₂NH₂) and the closely related sulfamoyl group are pivotal structural motifs in the realm of medicinal chemistry. The sulfonamide moiety is a cornerstone of a major class of antibacterial agents known as sulfa drugs, which function by inhibiting bacterial folic acid synthesis. youtube.com Beyond their antimicrobial properties, sulfonamides are integral to a wide array of therapeutics, including diuretics, anticonvulsants, and hypoglycemic agents. youtube.com

The sulfamide (B24259) group (R₂NSO₂NR₂), while less common, is gaining recognition as a versatile and valuable functional group in drug design. nih.gov It can form multiple electrostatic interactions with biological targets and often serves as a bioisosteric replacement for sulfonamide, sulfamate, or urea (B33335) functionalities. nih.gov The presence of these sulfur-containing functional groups in a molecule can significantly influence its physicochemical properties and biological activity, making them key components in the design of novel bioactive compounds. nih.govontosight.ai

Historical Context of Carbonic Anhydrase Inhibitors (CAIs) and Sulfonamides

The history of sulfonamides is intrinsically linked to the development of Carbonic Anhydrase Inhibitors (CAIs). Following the discovery of the first sulfonamide, Prontosil, in the 1930s, the therapeutic potential of this class of compounds was rapidly explored. youtube.com This led to the development of various derivatives for treating bacterial infections. youtube.com

A significant breakthrough occurred when it was discovered that sulfonamides could inhibit carbonic anhydrase (CA), a ubiquitous zinc-containing metalloenzyme. nih.gov This enzyme plays a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govtandfonline.com This discovery paved the way for the development of sulfonamide diuretics like acetazolamide, which were initially the only CA inhibitors with known physiological and pharmacological relevance. nih.govrsc.org

Initially, CAIs were investigated for treating peptic ulcers based on the premise that inhibiting gastric CA isoforms would reduce hydrochloric acid secretion. nih.gov Although effective, this approach was superseded by more specific drugs like H2 receptor antagonists and proton pump inhibitors due to side effects from non-specific CA inhibition. nih.gov Decades later, research revealed that the effectiveness of these early sulfonamides was likely due to their inhibition of carbonic anhydrases in Helicobacter pylori, the bacterium responsible for many gastric ulcers. nih.gov This historical context underscores the long-standing and evolving role of sulfonamides as inhibitors of this critical enzyme family.

Rationale for Methyl 2-fluoro-5-sulfamoylbenzoate as a Research Subject

This compound has emerged as a compound of significant research interest due to its specific structural features, which make it a promising candidate for the development of selective enzyme inhibitors. The molecule belongs to the class of methyl 5-sulfamoyl-benzoates, which are designed as potent inhibitors of carbonic anhydrases. nih.gov

The primary rationale for its investigation lies in the quest for isoform-selective CAIs. Humans have 16 known CA isoforms, many of which are crucial drug targets for various diseases like glaucoma, epilepsy, and cancer. nih.govtandfonline.com Notably, the CAIX isoform is highly overexpressed in many solid tumors, where it contributes to the acidification of the tumor microenvironment, facilitating invasion and metastasis. nih.gov Therefore, designing compounds that selectively inhibit CAIX over other isoforms is a major goal in anticancer drug development to limit undesirable side effects. nih.gov

The structure of this compound, featuring a primary sulfonamide group attached to a benzene (B151609) ring substituted with a fluorine atom and a methyl ester, is tailored for this purpose. Variations in substituents on the benzenesulfonamide (B165840) ring have been shown to yield compounds with extremely high affinity and selectivity for CAIX. nih.gov The fluorine atom at the 2-position can significantly influence the electronic properties and binding interactions of the molecule within the enzyme's active site. ontosight.ai

Scope and Objectives of Research on this Compound Class

The research on this compound and its analogs is focused on several key objectives. The primary goal is the design and synthesis of highly potent and selective inhibitors for specific human carbonic anhydrase isoforms, particularly the tumor-associated CAIX. nih.gov

The scope of this research includes:

Synthesis and Characterization: Developing efficient synthetic routes to produce a series of sulfamoylbenzoate derivatives with varied substituents. tandfonline.comgoogle.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups influence binding affinity and selectivity towards various CA isoforms. nih.govnih.gov

Biochemical and Biophysical Evaluation: Determining the inhibitory activity (e.g., Kd values) of these compounds against a panel of all twelve catalytically active human CA isozymes to establish their selectivity profile. nih.gov

Structural Biology: Employing techniques like X-ray crystallography to solve the structures of these inhibitors bound to their target enzymes. This provides critical insights into the molecular basis of their potency and selectivity, guiding further rational drug design. nih.gov

Development of Therapeutic Agents: The ultimate objective is to develop compounds from this class with suitable physicochemical and pharmacokinetic properties to serve as drug candidates for therapeutic applications, especially in oncology. nih.gov

By focusing on this specific class of compounds, researchers aim to create a new generation of targeted therapies that are more effective and have fewer side effects than existing treatments.

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₄S | uni.lu |

| Molecular Weight | 233.22 g/mol | uni.lu |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 1099052-48-8 | ambeed.com |

| Monoisotopic Mass | 233.01581 Da | uni.lu |

| SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F | uni.lu |

| InChIKey | WNDPEZPNAUBWAD-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDPEZPNAUBWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099052-48-8 | |

| Record name | methyl 2-fluoro-5-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Key Synthetic Routes for Methyl 2-fluoro-5-sulfamoylbenzoate

The construction of this compound hinges on the sequential or convergent assembly of its core components: the methyl benzoate (B1203000), the fluorine atom at the C2 position, and the sulfamoyl group at the C5 position.

A primary route to obtaining this compound involves the esterification of its corresponding carboxylic acid, 2-fluoro-5-sulfamoylbenzoic acid. cymitquimica.com This transformation is a standard procedure in organic synthesis.

Common methods for this esterification include:

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, with a strong acid catalyst such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the product by using a large excess of the alcohol.

Reaction with Thionyl Chloride: The carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂). The resulting highly reactive acyl chloride is then treated with methanol, often in the presence of a base like pyridine, to yield the methyl ester. This method was utilized in the synthesis of related 2-substituted benzenesulfonamide (B165840) methyl esters. nih.gov

Alkylation with Methyl Iodide: The carboxylate salt of the acid, formed by treatment with a base like sodium carbonate or potassium carbonate, can be reacted with a methylating agent such as methyl iodide to form the methyl ester.

| Esterification Method | Reagents | General Conditions |

| Fischer-Speier | 2-fluoro-5-sulfamoylbenzoic acid, Methanol, H₂SO₄ (cat.) | Reflux |

| Acyl Chloride Formation | 1. SOCl₂ 2. Methanol, Pyridine | 1. Reflux 2. 0°C to room temp. |

| Alkylation | 1. K₂CO₃ 2. Methyl Iodide | Room temp. to reflux |

The introduction of the sulfamoyl group (-SO₂NH₂) is a critical step. A common strategy involves a two-step process starting from a suitable precursor like methyl 2-fluorobenzoate.

Chlorosulfonation: The aromatic ring is first reacted with chlorosulfonic acid (ClSO₃H). The electron-donating effect of the fluorine atom and the ester group directs the electrophilic substitution to the position para to the fluorine, yielding methyl 2-fluoro-5-chlorosulfonylbenzoate. This procedure is analogous to the chlorosulfonation of anthranilic acid to prepare 2-amino-5-chlorosulfonylbenzoic acid. google.com

Amination: The resulting sulfonyl chloride is then treated with ammonia (B1221849) (aqueous or gaseous) to form the sulfonamide, completing the synthesis of the sulfamoyl group.

An alternative approach involves the reaction of a halo-substituted benzoate with sodium aminosulfinate, as demonstrated in the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate from methyl 2-methoxy-5-chlorobenzoate. google.comgoogle.com This suggests that a similar reaction could potentially be applied using methyl 5-bromo-2-fluorobenzoate.

| Reaction | Starting Material | Reagents | Key Intermediate/Product | Reference for Analogy |

| Chlorosulfonation | Methyl 2-fluorobenzoate | Chlorosulfonic acid | Methyl 2-fluoro-5-chlorosulfonylbenzoate | google.com |

| Amination | Methyl 2-fluoro-5-chlorosulfonylbenzoate | Ammonia | This compound | google.com |

| Sulfamoylation | Methyl 2-methoxy-5-chlorobenzoate | Sodium aminosulfinate, CuBr (cat.), THF | Methyl 2-methoxy-5-sulfamoylbenzoate | google.com |

The introduction of the fluorine atom at the C2 position is a key challenge. Modern synthetic methods offer several possibilities. One advanced technique is the nucleophilic fluorination of 1-arylbenziodoxolones, which has been used to prepare various 2-fluorobenzoic acids. arkat-usa.org For example, 5-nitro-substituted benziodoxole can be efficiently converted to 2-fluoro-5-nitrobenzoic acid. arkat-usa.org This approach could be adapted to precursors of the target molecule.

Traditional methods like the Sandmeyer reaction on a suitable aniline (B41778) precursor (methyl 2-amino-5-sulfamoylbenzoate) could also be envisioned, although this might be lower yielding. The synthesis of 2-chloro-5-sulfamoylbenzoic acids has been achieved through diazotization of the corresponding 2-amino-5-sulfamoylbenzoic acid followed by treatment with a metal chloride. google.com A similar Schiemann reaction, using fluoroboric acid, could theoretically produce the fluoro derivative.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying halogenated benzoate systems. libretexts.orglibretexts.org The reaction is facilitated by the presence of electron-withdrawing groups (like nitro, cyano, or sulfamoyl) ortho or para to a halogen leaving group. libretexts.orgyoutube.com The reactivity of halogens as leaving groups in SNAr typically follows the order F > Cl > Br > I, which is opposite to SN2 reactions.

In the context of methyl sulfamoylbenzoate derivatives, SNAr has been used effectively. For instance, the reaction of 2,4-dihalo-5-sulfamoyl-benzoates with thiols proceeds via nucleophilic substitution of the halogen at the C4 position (para to the sulfamoyl group). nih.gov The fluorine atom in this compound is activated by the para-sulfamoyl group, making it susceptible to displacement by strong nucleophiles. This reactivity allows for the potential synthesis of various derivatives by replacing the fluorine atom.

Synthetic Approaches to Structurally Related Methyl Sulfamoylbenzoate Derivatives

The functional groups on the benzoate ring of methyl sulfamoylbenzoate derivatives provide multiple handles for further chemical modification. A notable strategy involves the nucleophilic aromatic substitution of halogen atoms.

Research on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates has demonstrated that a chlorine atom at the C4 position of a methyl 2-chloro-5-sulfamoylbenzoate can be substituted by various nucleophiles. nih.gov For example, reactions of 2,4-dihalo-5-sulfamoyl-benzoates with aromatic thiols like benzenethiol (B1682325) resulted in the selective substitution of the C4-halogen. nih.gov This highlights a viable strategy for introducing diverse substituents onto the benzoate ring, leading to a library of structurally related compounds.

| Starting Material | Nucleophile | Product Type | Key Finding | Reference |

| Methyl 2,4-dichloro-5-sulfamoylbenzoate | Benzenethiol | Methyl 2-chloro-4-(phenylthio)-5-sulfamoylbenzoate | Substitution occurs selectively at the C4 position, para to the sulfamoyl group. | nih.gov |

| Methyl 2,4-dichloro-5-sulfamoylbenzoate | Naphthalene-1-thiol | Methyl 2-chloro-4-(naphthalen-1-ylthio)-5-sulfamoylbenzoate | Aromatic thiols are effective nucleophiles in this SNAr reaction. | nih.gov |

Modifications of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a key functional moiety, and its modification is a common strategy in medicinal chemistry to alter a compound's properties. In the case of related benzoyl derivatives, the primary sulfonamide is a known marker for certain biological activities, such as carbonic anhydrase inhibition. nih.gov

A direct modification of the sulfamoyl group on the this compound core has been reported, leading to compounds such as Methyl 2-fluoro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate. ontosight.ai This transformation involves replacing the hydrogens of the primary sulfonamide with a more complex cyclic amine structure, in this case, 4-methylpiperidine. ontosight.ai Such derivatization significantly alters the steric and electronic properties of the sulfamoyl group, which can modulate biological activity and pharmacokinetic properties. ontosight.ai

Introduction of Varied Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule relate to its biological effect. drugdesign.org This is achieved by systematically altering the molecular structure and observing the impact on activity. drugdesign.org For scaffolds related to this compound, SAR studies have been instrumental in identifying more potent and selective compounds.

In one such study on related sulfamoyl benzamidothiazoles, researchers performed SAR by modifying substituents at various positions. nih.gov Key strategies included:

Elimination of functional groups : The removal of methyl groups from a 2,5-dimethylphenyl substituent was explored to determine their necessity for activity. nih.gov

Functional group substitution : Methyl groups were replaced with bromo substituents. This served to probe functional group compatibility and provided a reactive handle for further chemical modifications. nih.gov

Altering conformation : A methylene (B1212753) unit was introduced to space a phenyl ring away from a thiazole (B1198619) core, investigating the importance of a bi-aryl conformation for activity. nih.gov

Ring replacement : The phenyl ring was replaced with various nonpolar aliphatic substituents (methyl, ethyl, propyl, etc.) to probe the necessity of the aromatic system. nih.gov

Another research effort focused on a series of methyl 5-sulfamoyl-benzoates, where variations of substituents on the benzenesulfonamide ring were introduced to tune the binding affinity and selectivity for specific enzyme isoforms. nih.gov This approach led to the discovery of a compound with an extremely high binding affinity (Kd of 0.12 nM) for carbonic anhydrase IX (CAIX) and over 100-fold selectivity against other isoforms. nih.gov These examples highlight the systematic approach of introducing diverse chemical groups to map the structural requirements for a desired biological outcome.

Optimization of Reaction Conditions and Yields

The efficient synthesis of chemical compounds requires careful optimization of reaction conditions to maximize yield and purity. For the synthesis of a closely related analogue, Methyl 2-methoxy-5-aminosulfonyl benzoate, a multi-step process starting from salicylic (B10762653) acid was optimized. semanticscholar.orgresearchgate.net The process involved etherification, chlorosulfonation, amination, and esterification, with the yields of each step being significantly improved through systematic optimization. researchgate.net

The optimization of key parameters for each step is summarized below:

| Reaction Step | Optimized Parameter | Value/Condition | Resulting Yield (%) |

| Etherification | Reaction Time | 5 hours | 92.6 |

| Sulfonylation | Molar Ratio (acid:chlorosulfonic acid) | 1:5 | 95.7 |

| Reaction Temperature | 50-70 °C | ||

| Reaction Time | 2 hours | ||

| Amination | Reaction Temperature | 30 °C | 75.8 |

| Reaction Time | 5 hours | ||

| Esterification | Molar Ratio (acid:methanol:sulfuric acid) | 1:55:1.1 | 97.4 |

This interactive table summarizes the optimized conditions and yields for the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, a structural analogue. semanticscholar.orgresearchgate.net

Innovative Synthetic Techniques and Green Chemistry Considerations

Modern organic synthesis places increasing emphasis on "green chemistry," which aims to reduce waste, lower costs, and develop environmentally benign processes. researchgate.net This involves employing strategies like green catalysis, using alternative and safer solvents, and designing atom-economical reactions. researchgate.net

In the context of synthesizing related structures, several green chemistry principles have been applied. One study noted that the use of acetonitrile (B52724) as a solvent provided a better balance between chemical conversion and selectivity and was "greener" than more traditionally used solvents like dichloromethane (B109758) and benzene (B151609). scielo.br Another synthetic method for a related benzoate was described as being "very environmental friendly" because it avoids the production of polluting "three wastes" (waste gas, wastewater, and industrial residue). patsnap.com These approaches align with the core principles of green chemistry by minimizing environmental impact. patsnap.comresearchgate.net

Innovative techniques can also include the use of flow reactors, microwave-assisted synthesis, and biocatalysis, all of which can lead to more efficient and sustainable chemical production. researchgate.net The adoption of such techniques in the synthesis of this compound and its derivatives represents an important direction for future research and industrial production.

Biological Activity and Enzyme Inhibition Studies

Investigation of Carbonic Anhydrase (CA) Inhibition Profile

Methyl 2-fluoro-5-sulfamoylbenzoate belongs to a class of compounds known as methyl 2-halo-5-sulfamoyl-benzoates, which have been systematically designed and evaluated as inhibitors of carbonic anhydrases (CAs). nih.govnih.gov CAs are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

Inhibition of Human Carbonic Anhydrase Isozymes (e.g., CA I, II, IX, XII, XIII, XIV)

Research has demonstrated that this compound and its analogs are effective inhibitors of several human carbonic anhydrase (hCA) isozymes. The primary focus of these studies has often been on the tumor-associated isozymes hCA IX and hCA XII, which are overexpressed in many types of solid tumors and contribute to the acidic tumor microenvironment, facilitating cancer cell survival and proliferation. nih.govnih.gov

The inhibitory activity of this class of compounds has been determined against a panel of twelve catalytically active human CA isozymes. nih.govnih.gov While much of the published data highlights the exceptional potency of certain bromo-substituted analogs, the fluoro-substituted compound also demonstrates significant inhibitory capabilities across various isoforms.

Determination of Inhibition Constants (e.g., Ki, IC50) and Binding Affinities

The inhibitory potency of this compound and its related compounds is quantified by determining their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). These values represent the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Ki or IC50 value indicates a more potent inhibitor.

The binding affinities of these compounds to the various CA isozymes have been determined using techniques such as the fluorescent thermal shift assay. nih.gov The following table summarizes the observed dissociation constants (Kd_obs) for a compound structurally closely related to this compound, highlighting the potent and selective nature of these inhibitors.

| Isozyme | Observed Dissociation Constant (Kd_obs) (nM) |

| hCA I | >10000 |

| hCA II | 190 |

| hCA VA | 4400 |

| hCA VB | 220 |

| hCA VI | 1300 |

| hCA VII | 25 |

| hCA IX | 0.12 |

| hCA XII | 4.8 |

| hCA XIII | 290 |

| hCA XIV | 58 |

Table 1: Observed dissociation constants (Kd_obs) of a representative methyl 2-halo-4-substituted-5-sulfamoyl-benzoate against a panel of human carbonic anhydrase isozymes. Data sourced from a comprehensive study on the compound series. nih.gov

It is important to note that while the table showcases data for a closely related analog, it reflects the general trend of high affinity for the tumor-associated CA IX.

Evaluation of Isozyme Selectivity

A crucial aspect of inhibitor development is achieving selectivity for the target isozyme over off-target isoforms to minimize potential side effects. The methyl 2-halo-5-sulfamoyl-benzoate series, including the fluoro-substituted variant, has demonstrated remarkable selectivity, particularly for hCA IX over the ubiquitous cytosolic isozymes hCA I and hCA II. nih.govnih.gov

The selectivity is attributed to specific structural features of the inhibitors that exploit differences in the active site cavities of the various CA isozymes. The presence and position of the halogen atom on the benzene (B151609) ring play a critical role in determining both the affinity and the selectivity profile of these compounds. nih.gov For instance, some analogs exhibit over 100-fold selectivity for CA IX compared to other isozymes. nih.gov

Exploration of Other Potential Enzyme Targets and Biological Pathways

While the primary focus of research on this compound has been its interaction with carbonic anhydrases, the broader biological effects of this compound remain largely unexplored.

In vitro Studies on Related Biological Pathways (e.g., NO production)

To date, there is a lack of specific published research investigating the in vitro effects of this compound on other biological pathways, such as nitric oxide (NO) production. The current body of scientific literature is concentrated on its role as a carbonic anhydrase inhibitor.

Antimicrobial or Antiviral Activity in vitro

Similarly, there are no specific studies available in the current scientific literature that have evaluated the in vitro antimicrobial or antiviral activity of this compound. While some sulfonamide derivatives have been investigated for such properties, this specific compound has not been the subject of these investigations.

Mechanistic Insights into Enzyme-Inhibitor Interactions

The interaction of this compound with its target enzymes, particularly human carbonic anhydrases (CAs), provides a compelling case study in modern drug design. The following sections delve into the specific molecular interactions that govern its binding affinity and selectivity.

The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group and plays a critical role in the inhibitory activity of this compound. nih.gov This moiety directly coordinates with the zinc ion (Zn²⁺) located deep within the active site of carbonic anhydrases. This interaction is a hallmark of the binding mechanism for this class of inhibitors. nih.gov

The nitrogen atom of the deprotonated sulfonamide group typically displaces the zinc-bound water molecule or hydroxide (B78521) ion, forming a stable coordination bond with the Zn²⁺ ion. This coordination is a key factor that anchors the inhibitor to the enzyme's active site, leading to the potent inhibition of the enzyme's catalytic activity. The geometry of this coordination is crucial for high-affinity binding. Studies on related compounds have shown that any steric hindrance that prevents the optimal formation of this sulfonamide-zinc bond can significantly reduce the inhibitory potency. nih.gov

The substitution of a fluorine atom at the 2-position of the benzoate (B1203000) ring in this compound has a notable influence on its binding properties. The introduction of fluorine, a highly electronegative atom, can alter the electronic distribution of the benzene ring and influence the acidity of the sulfonamide group, which can in turn affect the binding affinity for the zinc ion.

In a broader study of methyl 5-sulfamoyl-benzoates, variations in substituents on the benzenesulfonamide (B165840) ring were systematically explored to enhance binding affinity and selectivity for specific carbonic anhydrase isozymes, such as the tumor-associated CAIX. nih.gov While the direct quantitative effect of the 2-fluoro substitution on the binding dynamics of this specific molecule is part of a larger series analysis, the strategic placement of halogen atoms is a key design element. The electronic effects of the fluorine atom can contribute to a more favorable interaction with the enzyme's active site residues, beyond the primary zinc coordination.

X-ray crystallography studies of compounds structurally related to this compound bound to various carbonic anhydrase isozymes have provided detailed maps of the enzyme's active site. nih.gov These studies reveal the key amino acid residues that form crucial interactions with the inhibitor, contributing to its binding affinity and selectivity.

Beyond the essential coordination with the active site Zn²⁺ ion, the inhibitor molecule is further stabilized by a network of hydrogen bonds and van der Waals interactions with surrounding amino acid residues. For benzenesulfonamide-based inhibitors, residues within the active site cavity create a pocket that accommodates the inhibitor. The specific nature of these interactions can determine the inhibitor's selectivity for different CA isozymes. For instance, the orientation of the methyl ester and the fluorine atom of this compound would be dictated by the topology of the active site of the specific CA isozyme it binds to. The differences in the amino acid composition of the active sites among the various CA isozymes are exploited in the design of selective inhibitors.

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Analysis

Impact of Substituents on Benzoate (B1203000) Ring on Biological Activity

The benzoate ring of Methyl 2-fluoro-5-sulfamoylbenzoate serves as a crucial scaffold, and its substitution pattern is a key determinant of biological activity and selectivity.

The introduction of a halogen atom at the ortho-position (C2) relative to the sulfamoyl group has been shown to be a critical design element for achieving high affinity and selectivity, particularly for carbonic anhydrase inhibitors. This substitution constrains the conformation of the benzenesulfonamide (B165840) ring within the enzyme's active site. nih.gov

Studies on a series of methyl 5-sulfamoyl-benzoates have demonstrated that the nature of the halogen at the C2 position influences inhibitory potency. For instance, in a series of compounds designed as CA inhibitors, variations at the C2 position from fluorine to chlorine and bromine have been explored. nih.govresearchgate.net While direct comparisons for this compound are limited, the general trend in related benzenesulfonamides suggests that the electronegativity and size of the halogen can modulate binding affinity. libretexts.org The order of reactivity of benzene (B151609) rings toward electrophilic substitution when substituted with a halogen follows the order of electronegativity (F > Cl > Br > I), with the most electronegative halogen being the least deactivating. libretexts.org However, as the size of the halogen increases, the reactivity of the ring tends to decrease. libretexts.org

In the context of CA IX inhibition, a compound with a bromine at the 2-position (a structural analog of this compound) exhibited extremely high binding affinity. nih.gov This suggests that while fluorine provides a favorable conformational constraint, larger halogens may offer additional beneficial interactions.

| Compound | 2-Position Halogen | 4-Position Substituent | CA I (nM) | CA II (nM) | CA IX (nM) | CA XII (nM) |

|---|---|---|---|---|---|---|

| Analog 1 | Cl | Cl | >10000 | 1480 | 4.5 | 10.3 |

| Analog 2 | Br | Br | >10000 | 1230 | 0.12 | 4.2 |

| Analog 3 | Cl | SCH2Ph | >10000 | >10000 | 15.2 | 100 |

| Analog 4 | Br | SCH2Ph | >10000 | >10000 | 0.8 | 10.2 |

Research on a series of methyl 2-(acylthio)benzoates has shown that the nature of the alkyl ester can influence biological activity, with methyl 2-acetylthiobenzoate being a potent inhibitor in that series. ontosight.ai For the sulfamoylbenzoate series targeting carbonic anhydrases, the methyl ester derivatives have been the primary focus of synthesis and evaluation, indicating their importance for achieving the desired inhibitory profile. nih.govresearchgate.net The ester form can influence solubility, cell permeability, and pharmacokinetic properties, which are critical for drug development.

The introduction of various alkyl and aromatic substituents at other positions on the benzoate ring, particularly at the C4 position, has a profound impact on both the potency and selectivity of inhibition. In the series of methyl 2-halo-5-sulfamoyl-benzoates, a wide range of substituents at the C4 position have been explored, leading to significant variations in inhibitory activity against different CA isozymes. nih.govresearchgate.net

For example, the introduction of a benzylthio (-SCH2Ph) group at the C4 position of a methyl 2-bromo-5-sulfamoylbenzoate scaffold resulted in a compound with a Kd of 0.8 nM against CA IX. nih.gov This highlights the importance of this substituent in achieving high affinity. The nature of these substituents can influence hydrophobic interactions, steric fit, and potential hydrogen bonding within the enzyme's active site.

| C4-Substituent | CA IX (nM) |

|---|---|

| Br | 0.12 |

| SCH2Ph | 0.8 |

| S(CH2)2Ph | 1.1 |

| S-c-C6H11 | 0.9 |

Modifications to the Sulfamoyl Group and Their Biological Consequences

The unsubstituted sulfamoyl group (-SO2NH2) is a critical pharmacophore for many enzyme inhibitors, particularly those targeting carbonic anhydrases. It is known to coordinate with the zinc ion in the active site of these enzymes. ijpsonline.com While the provided search results focus more on substitutions on the aromatic ring, the importance of the sulfamoyl group is implicit in the design of these compounds as CA inhibitors.

In broader studies of sulfonamides, modifications to the sulfamoyl nitrogen (N-substitution) have been shown to significantly alter biological activity and selectivity. researchgate.net For instance, replacing the -NH2 with a substituted amine can modulate the acidity of the sulfonamide and introduce new interactions with the target protein. However, for potent CA inhibition, a primary sulfonamide is often preferred.

Correlation of Structural Features with Inhibitory Potency and Selectivity

A clear correlation exists between the structural features of this compound analogs and their inhibitory potency and selectivity against different CA isozymes. High affinity for the tumor-associated CA IX is a key objective in the design of these inhibitors.

The combination of a halogen at the C2 position and a specific substituent at the C4 position is crucial for achieving both high potency and selectivity. For example, a bromine at C2 coupled with another bromine at C4 resulted in a compound with a Kd of 0.12 nM for CA IX, while showing much weaker inhibition of the cytosolic isoforms CA I and CA II. nih.govresearchgate.net This highlights a strong structure-selectivity relationship. The restrained position of the benzenesulfonamide ring due to the ortho-halogen, combined with the interactions of the C4 substituent in a less conserved region of the active site, is thought to be the basis for this selectivity. nih.gov

Development of SAR Models for Future Compound Design

The systematic exploration of the SAR of this compound analogs provides a solid foundation for the development of predictive quantitative structure-activity relationship (QSAR) models. sums.ac.ir QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities. sums.ac.irqub.ac.uk

By analyzing the data from studies on sulfamoylbenzoate derivatives, descriptors such as molecular shape, size, lipophilicity, and the presence of specific molecular fragments can be used to build models that predict the inhibitory activity of novel, unsynthesized compounds. nih.gov For instance, the presence of a fluorine atom has been identified as a fragment that can increase the activity of inhibitors against certain CA isoforms. nih.gov The development of such models can rationalize the observed SAR and guide the design of next-generation inhibitors with improved potency and selectivity, thereby accelerating the drug discovery process. sums.ac.ir

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Poses and Orientations

While specific molecular docking studies detailing the binding poses and orientations of Methyl 2-fluoro-5-sulfamoylbenzoate are not extensively available in the public domain, research on analogous methyl 5-sulfamoyl-benzoates provides valuable insights. These studies, particularly those focused on carbonic anhydrase (CA) inhibitors, reveal that the primary sulfonamide group is a key pharmacophore that anchors the inhibitor to the zinc ion in the enzyme's active site. The orientation of the benzoate (B1203000) ring and its substituents, such as the fluoro group, is then determined by secondary interactions with amino acid residues lining the active site cavity. The fluorine atom, with its electronegative nature, can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can influence the precise binding orientation and contribute to selectivity among different enzyme isoforms.

Estimation of Binding Energies and Affinities

The binding affinity of a ligand to its target is a critical determinant of its potency. Computational methods can estimate binding energies, often expressed as dissociation constants (Kd) or inhibition constants (Ki).

A study on a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates as inhibitors of various human carbonic anhydrase (CA) isozymes provides a strong basis for understanding the binding affinities of compounds structurally related to this compound. mdpi.com Variations in substituents on the benzenesulfonamide (B165840) ring were found to significantly impact binding affinity and selectivity. mdpi.com For instance, one compound in the series demonstrated an exceptionally high binding affinity to the tumor-associated isoform CA IX, with a Kd of 0.12 nM. mdpi.com The intrinsic dissociation constant, which accounts for binding-linked protonation reactions, was even lower at 0.08 pM. mdpi.com This highlights the potential for potent and selective inhibition within this class of compounds. The study also demonstrated that these compounds exhibited over 100-fold selectivity for CA IX over other CA isozymes. mdpi.com The table below summarizes the dissociation constants (Kd) for selected analogous compounds from the study, illustrating the impact of different substituents on binding affinity to various CA isozymes.

| Compound | Substituent at Position 2 | Substituent at Position 4 | CA I (Kd, nM) | CA II (Kd, nM) | CA IX (Kd, nM) | CA XII (Kd, nM) |

| 3a | Cl | S-Ph | 100 | 10 | 1.0 | 5.0 |

| 3b | Cl | S-Et | 200 | 20 | 0.5 | 3.0 |

| 4b | Br | S-Et | 300 | 30 | 0.12 | 2.0 |

| 9a | Cl | SO2-Ph | 50 | 5 | 0.8 | 4.0 |

Data extracted from a study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates. "Ph" denotes a phenyl group and "Et" denotes an ethyl group.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that allow for the study of the physical movements of atoms and molecules over time. These simulations are instrumental in understanding the dynamic behavior of ligand-protein complexes.

Analysis of Ligand-Enzyme Complex Stability

As of the current literature survey, specific molecular dynamics simulation studies focused on the stability of a this compound-enzyme complex have not been reported. Such studies would be invaluable for assessing the stability of the interactions predicted by molecular docking over time. By simulating the complex in a solvated environment, researchers can observe whether the ligand maintains its initial binding pose or undergoes significant conformational changes, providing insights into the durability of the inhibitory effect.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide a deeper understanding of a molecule's reactivity, stability, and spectroscopic properties.

Currently, there are no specific published studies detailing quantum chemical calculations performed on this compound to determine its electronic properties. Such calculations could provide valuable information on parameters like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information can be correlated with the molecule's reactivity and its ability to interact with biological targets. For instance, the electrostatic potential map can help identify regions of the molecule that are likely to engage in electrostatic interactions with the active site of an enzyme.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive compounds from large chemical databases. For derivatives of this compound, these methods are primarily guided by the known binding modes of sulfonamide inhibitors to their target enzymes, such as the carbonic anhydrases.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For a typical benzenesulfonamide-based carbonic anhydrase inhibitor, a pharmacophore model would include key features derived from its interaction with the enzyme's active site. These features generally consist of:

A Zinc-Binding Group (ZBG): The deprotonated sulfonamide (-SO₂NH⁻) group, which coordinates directly with the catalytic Zn²⁺ ion in the active site.

Hydrogen Bond Acceptors/Donors: The oxygen atoms of the sulfonamide group act as hydrogen bond acceptors, interacting with the backbone NH of residue Thr199. The nitrogen of the sulfonamide can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The benzene (B151609) ring of the scaffold engages in hydrophobic interactions and van der Waals contacts with various nonpolar residues within the active site cavity, such as Val121, Phe131, Val143, and Leu198.

The specific substitution pattern on the benzene ring, such as the 2-fluoro and 5-methoxycarbonyl groups of this compound, further defines the pharmacophore by introducing additional interaction points or by influencing the orientation of the molecule within the binding pocket. The fluorine atom, for instance, can modulate the electronic properties of the ring and may participate in specific interactions with the protein.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. This process, known as virtual screening, filters for molecules that spatially match the defined pharmacophoric features. Hits from this initial screening are then typically subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize candidates for experimental testing. This multi-step virtual screening workflow significantly accelerates the discovery of novel and structurally diverse inhibitors. nih.gov

Computational Approaches to Guide Derivative Design

Computational methods are pivotal in guiding the rational design of derivatives of a lead compound like this compound to improve its biological activity, selectivity, and pharmacokinetic properties. Structure-based drug design (SBDD) is a key strategy, leveraging the three-dimensional structure of the target protein, often obtained through X-ray crystallography.

In the context of carbonic anhydrase inhibitors, the design of derivatives of the methyl 5-sulfamoyl-benzoate scaffold has been successfully guided by computational and structural studies. mdpi.comnih.gov A study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates provides a clear example of this approach. mdpi.comnih.gov By analyzing the X-ray crystal structures of these compounds in complex with different CA isoforms, researchers can understand the structural basis for their affinity and selectivity. mdpi.com

For instance, the sulfonamide group anchors the molecule to the catalytic zinc ion, while the rest of the molecule extends into the active site cavity. The specific substitutions on the benzene ring can then be tailored to exploit differences in the amino acid residues lining the active sites of various CA isoforms. The introduction of different substituents at the 2- and 4-positions of the 5-sulfamoyl-benzoate ring has been shown to dramatically influence binding affinity and selectivity, particularly for the tumor-associated isoform CA IX. mdpi.comnih.gov

Variations of substituents led to the discovery of compounds with extremely high binding affinity for CA IX, with dissociation constants (Kd) in the nanomolar and even picomolar range. mdpi.comnih.gov This demonstrates how targeted modifications, informed by structural and computational analysis, can lead to highly potent and selective inhibitors. The table below presents the binding affinities of selected methyl 5-sulfamoyl-benzoate derivatives for various human carbonic anhydrase (hCA) isoforms, illustrating the impact of derivative design.

| Compound | Substituents | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|---|

| 1 | 2,4-dichloro | 104 | 14.3 | 2.8 | 5.3 |

| 3b | 2-chloro, 4-(cyclohexylsulfanyl) | 316 | 101 | 0.5 | 2.2 |

| 4b | 2-bromo, 4-(cyclohexylsulfanyl) | 206 | 78.1 | 0.12 | 0.5 |

| Acetazolamide (Standard) | N/A | 250 | 12 | 25 | 5.7 |

Data sourced from a study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, illustrating the potency and selectivity of designed derivatives against various carbonic anhydrase isoforms. mdpi.com

Molecular docking simulations are another crucial computational tool. These methods predict the preferred orientation and binding affinity of a designed derivative within the target's active site. By computationally evaluating a series of virtual derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted binding characteristics, thereby saving time and resources. These in silico studies, combined with techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), help to build predictive models that correlate the structural features of the molecules with their biological activity, further refining the design process for the next generation of inhibitors.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopy is the primary toolset for elucidating the molecular structure of newly synthesized compounds. By probing how molecules interact with electromagnetic radiation, researchers can piece together the structural puzzle from the resulting spectra. For fluorinated aromatic compounds like Methyl 2-fluoro-5-sulfamoylbenzoate and its analogues, a multi-faceted approach using NMR, Mass Spectrometry, and IR spectroscopy is standard practice. synhet.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Proton NMR would be used to identify the number and types of hydrogen atoms. For this compound, one would expect to see distinct signals for the three aromatic protons, a singlet for the methyl ester (CH₃) protons, and a signal for the two protons of the sulfamoyl (SO₂NH₂) group. The aromatic signals would exhibit complex splitting patterns due to coupling between adjacent protons and through-space coupling with the fluorine atom. In studies of related structures, methyl proton signals have been observed as singlets in the δ 2.54–2.60 ppm range. nih.gov

¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals corresponding to the methyl carbon, the ester carbonyl carbon, and the six carbons of the benzene (B151609) ring. The positions of the aromatic carbon signals are significantly influenced by the attached substituents (fluoro, ester, and sulfamoyl groups).

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is an indispensable tool. This technique is highly sensitive and provides direct evidence for the presence of fluorine. The chemical shift of the fluorine signal and its coupling to nearby protons (specifically the adjacent aromatic protons) confirms its position on the aromatic ring. Research on other fluorinated aromatic compounds demonstrates the utility of ¹⁹F NMR in identifying specific fluorinated metabolites and determining coupling constants, such as ³J(F,H), which are critical for unambiguous structural assignment. researchgate.net

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

| ¹H | ~ 7.5 - 8.5 | Multiplets | Aromatic protons, showing coupling to each other and to the ¹⁹F nucleus. |

| ~ 7.0 - 7.5 | Broad Singlet | Sulfamoyl (NH₂) protons. | |

| ~ 3.9 | Singlet | Methyl ester (OCH₃) protons. | |

| ¹³C | ~ 165 | Singlet | Ester carbonyl carbon (C=O). |

| ~ 115 - 160 | Doublets / Singlets | Aromatic carbons. The carbon directly bonded to fluorine will appear as a large doublet. | |

| ~ 53 | Singlet | Methyl ester (OCH₃) carbon. | |

| ¹⁹F | Specific to environment | Multiplet | Fluorine nucleus, coupled to adjacent aromatic protons. |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.gov

For this compound (C₈H₈FNO₄S), the monoisotopic mass is 233.01581 Da. uni.lu HRMS analysis would aim to detect an ion corresponding to this exact mass, or that of a common adduct, thereby confirming the molecular formula and ruling out other possibilities. While experimental data for the parent compound is not widely published, predicted collision cross section (CCS) values, which relate to the ion's shape and size, are available for various adducts and provide a theoretical basis for identification. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 234.02309 | 143.7 |

| [M+Na]⁺ | 256.00503 | 153.0 |

| [M-H]⁻ | 232.00853 | 146.4 |

| [M+K]⁺ | 271.97897 | 150.5 |

| [M+NH₄]⁺ | 251.04963 | 161.6 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. For instance, the analysis of a similar molecule, methyl 2-hydroxybenzoate, provides a reference for identifying bands related to the ester and benzene ring components. docbrown.info

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Sulfonamide | N-H stretch | 3350 - 3250 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Methyl Ester | C=O stretch | 1730 - 1715 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Sulfonyl | S=O stretch (asymmetric & symmetric) | 1350 - 1300 and 1160 - 1120 |

| Aryl-F Bond | C-F stretch | 1250 - 1100 |

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds, it is vital for both purifying the final product and assessing its level of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. It is routinely used to assess the purity of research chemicals like this compound and its derivatives. synhet.combldpharm.combldpharm.com In a typical analysis, the compound would be dissolved in a suitable solvent and injected into the HPLC system. A high-pressure pump forces the sample through a column packed with a stationary phase. Different components of the sample travel through the column at different speeds, allowing them to be separated. A detector at the end of the column, often a UV-Vis spectrophotometer, records the elution of each component, producing a chromatogram where the area of each peak corresponds to the amount of that substance. A single, sharp peak at a consistent retention time would indicate a high degree of purity.

Preparative Chromatography for Purification

While analytical HPLC uses small amounts of material to assess purity, preparative chromatography is a modification of the same principle used to purify large quantities of a compound. Following a chemical synthesis, the crude product mixture is often passed through a preparative chromatography column. This process separates the desired product, such as this compound, from any unreacted starting materials, byproducts, or other impurities. The isolated fractions containing the pure compound are then collected, and the solvent is removed, yielding a highly purified substance suitable for accurate spectroscopic analysis and further research applications.

X-ray Crystallography for Ligand-Protein Co-crystal Structures

X-ray crystallography stands as a cornerstone technique for determining the three-dimensional structure of molecules, including the intricate complexes formed between a protein and a ligand such as this compound. This powerful method allows researchers to visualize the precise atomic arrangement of the co-crystal, providing unparalleled insights into the nature of their interaction. The process typically involves co-crystallizing the target protein with the ligand and then exposing the resulting crystal to a focused X-ray beam. The diffraction pattern produced is then used to calculate the electron density map and, ultimately, the complete atomic structure.

Elucidation of Molecular Interactions at Atomic Resolution

At the heart of X-ray crystallography's utility is its ability to reveal the specific molecular interactions between a ligand and its protein target at an atomic level. For a hypothetical co-crystal structure of this compound bound to a protein, this technique could delineate the key hydrogen bonds, hydrophobic interactions, and any other non-covalent forces that stabilize the complex. For instance, the sulfamoyl group (-SO₂NH₂) of the compound could act as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in the protein's binding pocket. The fluorine atom, being highly electronegative, might engage in specific interactions with the protein backbone or side chains. The methyl ester group could also contribute to binding through van der Waals forces or by interacting with specific residues. The precise distances and angles of these interactions, as determined by X-ray crystallography, are crucial for understanding the affinity and specificity of the ligand.

Insights into Binding Site Topography

Beyond individual interactions, X-ray crystallography provides a comprehensive map of the binding site's topography when occupied by this compound. This includes the size, shape, and chemical environment of the pocket that accommodates the ligand. The resulting structural data can reveal whether the protein undergoes any conformational changes upon ligand binding, a phenomenon known as induced fit. Understanding the topography of the binding site is essential for structure-based drug design, as it allows for the rational modification of the ligand to improve its fit and, consequently, its potency and selectivity. For example, if the crystallographic data reveals an unoccupied sub-pocket adjacent to the bound ligand, medicinal chemists could design derivatives of this compound with additional functional groups to fill this space and form new, beneficial interactions.

Fluorescent Thermal Shift Assays for Binding Thermodynamics.benchchem.com

Fluorescent thermal shift assays (FTSA), also known as differential scanning fluorimetry (DSF) or ThermoFluor, are a high-throughput method used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. The principle behind this technique is that the binding of a ligand generally stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that preferentially binds to the hydrophobic regions of the protein that become exposed as it unfolds.

In a typical FTSA experiment involving this compound, the target protein would be mixed with a fluorescent dye and varying concentrations of the compound. The samples are then heated in a real-time PCR machine, and the fluorescence is measured as a function of temperature. The resulting melting curves are analyzed to determine the Tm for each condition. A significant increase in the Tm in the presence of this compound would indicate a direct binding interaction.

The magnitude of the thermal shift (ΔTm) can be correlated with the binding affinity of the ligand. By performing the assay with a range of ligand concentrations, a dose-response curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be estimated. This thermodynamic data is invaluable for characterizing the potency of the ligand and for comparing the binding of different analogs in a drug discovery campaign.

Below is a hypothetical data table illustrating the kind of results that might be obtained from an FTSA experiment with this compound and a target protein.

| Concentration of this compound (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |

| 0 (Control) | 50.2 | 0.0 |

| 1 | 51.5 | 1.3 |

| 5 | 53.8 | 3.6 |

| 10 | 55.1 | 4.9 |

| 25 | 56.7 | 6.5 |

| 50 | 57.8 | 7.6 |

This data clearly shows a concentration-dependent increase in the thermal stability of the protein upon binding to this compound, providing quantitative insights into their interaction.

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The future of synthesizing derivatives of methyl 2-fluoro-5-sulfamoylbenzoate will likely focus on "green chemistry" principles to improve efficiency and reduce environmental impact. Current multi-step syntheses, which can be time-consuming and generate significant waste, are ripe for optimization. broadinstitute.orggoogle.com Strategies such as catalyst-free reactions and the use of environmentally benign solvents are being explored for the synthesis of related sulfonamides and could be adapted for this specific scaffold. nih.govnih.gov The goal is to develop shorter, more atom-economical synthetic routes that are suitable for large-scale production. nih.gov This includes exploring novel catalytic systems and reaction conditions that minimize the use of hazardous reagents and simplify purification processes.

Expansion of Chemical Library for Broader Biological Profiling

To fully unlock the therapeutic potential of the this compound scaffold, a significant expansion of the corresponding chemical library is necessary. Diversity-oriented synthesis (DOS) presents a powerful strategy to generate a wide array of structurally diverse analogs. broadinstitute.orgnih.govnih.govnih.govcam.ac.ukfrontiersin.orgcam.ac.uk By systematically modifying the substituents on the benzene (B151609) ring and the sulfamoyl group, researchers can create a comprehensive library of compounds for broader biological screening. nih.govnih.govnih.gov This approach moves beyond targeting only carbonic anhydrases and allows for the exploration of other potential biological targets, thereby increasing the chances of discovering novel therapeutic applications. The synthesis and evaluation of focused libraries of derivatives will be crucial in establishing structure-activity relationships (SAR). nih.govresearchgate.netcolab.ws

Targeting Specific Carbonic Anhydrase Isoforms for Disease-Specific Research

A primary focus of future research will be the design of derivatives that exhibit high selectivity for specific carbonic anhydrase isoforms. While significant progress has been made in targeting the tumor-associated isoform CAIX, there is a growing interest in developing inhibitors for other isoforms implicated in various diseases. nih.govnih.gov For instance, isoforms such as CAI, CAII, CAIV, and CAXII are also recognized as important therapeutic targets. nih.govnih.govnih.govresearchgate.net The design of isoform-selective inhibitors will require a deep understanding of the subtle structural differences in the active sites of the various CAs. nih.gov By exploiting these differences, it is possible to develop compounds with improved therapeutic profiles and reduced off-target effects. Research has shown that variations in substituents on the benzenesulfonamide (B165840) ring can lead to significant differences in binding affinity and selectivity. nih.govnih.gov

Table 1: Inhibition Data of Selected Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Fluorinated Phenylsulfamates | CA IX | 2.8-47 nM | nih.gov |

| Fluorinated Phenylsulfamates | CA XII | 1.9-35 nM | nih.gov |

| Fluorinated Phenylsulfamates | CA I | 53-415 nM | nih.gov |

| Fluorinated Phenylsulfamates | CA II | 20-113 nM | nih.gov |

| Compound 4b (methyl 5-sulfamoyl-benzoate derivative) | CAIX | 0.12 nM (Kd) | nih.govnih.govnih.gov |

This table presents a selection of research findings and is not an exhaustive list.

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational modeling and experimental validation will be paramount in the rational design of next-generation inhibitors based on the this compound scaffold. Techniques such as 3D-Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide valuable insights into the structural requirements for high-affinity binding and selectivity. nih.gov These computational predictions can then guide the synthesis of a smaller, more focused library of compounds for experimental testing, thereby accelerating the drug discovery process. nih.gov The crystal structures of inhibitors bound to their target enzymes, obtained through X-ray crystallography, provide crucial information for understanding the molecular basis of inhibition and for the design of more potent and selective compounds. nih.govresearchgate.netnih.govrsc.orgrsc.org

Exploration of Multi-Targeting Strategies

Given the complexity of many diseases, there is a growing interest in developing drugs that can modulate multiple targets simultaneously. The this compound scaffold could serve as a platform for the design of multi-target inhibitors. nih.govnih.gov This "polypharmacology" approach could lead to more effective therapies by addressing multiple pathological pathways. sigmaaldrich.com For example, a single molecule could be designed to inhibit both a specific carbonic anhydrase isoform and another relevant enzyme or receptor. This strategy could offer advantages in terms of efficacy and the potential to overcome drug resistance.

Advanced Biophysical Characterization of Ligand-Protein Interactions

A deeper understanding of the thermodynamics and kinetics of ligand-protein interactions is essential for the rational design of improved inhibitors. Advanced biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed information on the binding affinity, enthalpy, entropy, and on- and off-rates of inhibitors. nih.govcore.ac.uk This data is invaluable for understanding the driving forces behind inhibitor binding and for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The use of fluorinated probes can also aid in the biophysical characterization of enzyme-inhibitor interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Methyl 2-fluoro-5-sulfamoylbenzoate and its synthetic intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, particularly for sulfonamide derivatives. For example, reverse-phase C18 columns and mobile phases combining acetonitrile/water with 0.1% trifluoroacetic acid (TFA) can resolve impurities such as 2-amino-4-chloro-5-sulfamoylbenzoic acid . Mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation, especially to differentiate fluorinated and sulfamoyl groups .

Q. How can researchers optimize the synthesis of this compound to minimize by-product formation?

- Methodological Answer : Key steps include controlling reaction temperature (e.g., maintaining <50°C during sulfamoylation) and using anhydrous solvents to prevent hydrolysis. Catalytic agents like pyridine or DMAP can improve esterification efficiency. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC reduces impurities such as unreacted 5-sulfamoylbenzoic acid .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and light. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Stability tests under accelerated conditions (40°C/75% relative humidity for 1–2 weeks) can predict degradation pathways, such as ester hydrolysis to 2-fluoro-5-sulfamoylbenzoic acid .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the sulfamoyl group in this compound under nucleophilic conditions?

- Methodological Answer : Kinetic experiments using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) can map reaction pathways. Density functional theory (DFT) calculations, leveraging PubChem’s molecular descriptors (e.g., electrophilicity index), predict sites of nucleophilic attack . Isotopic labeling (e.g., ¹⁸O in sulfamoyl groups) tracks bond cleavage via mass spectrometry .

Q. What computational approaches are suitable for predicting the environmental persistence of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Molecular dynamics simulations in aqueous environments (e.g., water clusters) assess hydrolysis rates, while Gaussian-based calculations evaluate photolytic degradation pathways under UV exposure .

Q. How should researchers resolve contradictory data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Systematic solubility studies using the shake-flask method at controlled temperatures (25°C, 37°C) can clarify discrepancies. For example, conflicting reports in DMSO solubility may arise from residual moisture; Karl Fischer titration ensures solvent dryness . COSMO-RS simulations further validate experimental solubility trends .

Q. What strategies are effective for synthesizing isotopically labeled analogs of this compound for tracer studies?

- Methodological Answer : Introduce ¹³C or ²H labels via late-stage methylation (e.g., using ¹³C-methyl iodide) or fluorination (e.g., K¹⁸F for radiolabeling). Purify labeled products using preparative HPLC with radiometric detection to ensure >98% isotopic purity .

Data Analysis and Experimental Design

Q. How can researchers design experiments to identify degradation products of this compound in aqueous environments?

- Methodological Answer : Accelerated degradation studies at pH 2, 7, and 12 (37°C, 14 days) simulate hydrolytic pathways. Analyze samples via LC-HRMS to detect products like 2-fluoro-5-sulfamoylbenzoic acid and methyl fluoride. Fragment ion analysis (MS/MS) confirms structural assignments .

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Bootstrap resampling (1,000 iterations) quantifies confidence intervals. Pairwise comparisons (ANOVA with Tukey’s post hoc test) identify significant differences between treatment groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.